molecular formula C12H11FN4O3S2 B2604632 Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 886937-14-0

Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Cat. No. B2604632
M. Wt: 342.36
InChI Key: JVHFADFRCYDQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C12H11FN4O3S2 and its molecular weight is 342.36. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive and α-Blocking Agents

The synthesis of thiosemicarbazides, triazoles, Schiff bases, and other derivatives starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate has demonstrated significant antihypertensive α-blocking activity with low toxicity. This research indicates the potential of these compounds, including thiadiazolyl derivatives, in the development of antihypertensive medications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Pharmacological Properties

In another study, the cyclization of certain thiosemicarbazides led to the formation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which were then evaluated for their effects on the central nervous system (CNS) in mice. This research contributes to understanding the potential CNS effects of these compounds (Maliszewska-Guz et al., 2005).

Anticancer and Neuroprotective Activities

A specific derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has shown promising anticancer activity against various tumor cells, including those derived from nervous system cancers and peripheral cancers like colon adenocarcinoma and lung carcinoma. FABT has also demonstrated a significant neuroprotective effect in neuronal cultures, making it a potential candidate for further anticancer and neuroprotective research (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Glutaminase Inhibitors

The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, related to the thiadiazole class, have been synthesized and evaluated as potent allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including those with improved solubility and drug-like properties, have shown efficacy in attenuating the growth of certain cancer cells, highlighting their therapeutic potential as GLS inhibitors (Shukla et al., 2012).

Antimicrobial Agents

Several studies have synthesized new thiadiazole derivatives and evaluated their antimicrobial activities. For example, novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol have shown potent activities against Helicobacter pylori, including strains resistant to common antibiotics, without affecting a wide range of other microorganisms, which is critical for developing targeted antimicrobial therapies (Carcanague et al., 2002).

properties

IUPAC Name

methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3S2/c1-20-9(18)6-21-12-17-16-11(22-12)15-10(19)14-8-4-2-7(13)3-5-8/h2-5H,6H2,1H3,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHFADFRCYDQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

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